molecular formula C13H16N2O3S B5514544 methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate

methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate

Cat. No. B5514544
M. Wt: 280.34 g/mol
InChI Key: AWYDQTQAKCUZDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate often involves complex reactions. For example, a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, was synthesized through a two-step process from corresponding indanones and phenyl isothiocyanates, showcasing tubulin polymerization inhibition properties (Minegishi et al., 2015). Another study detailed a novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlighting the versatility in synthesizing complex molecules (Kovalenko et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant insights into the spatial arrangements and electronic properties. For instance, the study of molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene provided valuable information on the impact of substituents on charge distribution and molecular conformation (Kovalevsky et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives are diverse and yield compounds with a wide range of properties. For example, aminomethylation reactions with morpholine have been employed to create aminomethylated derivatives under mild conditions, highlighting the reactivity and functional group transformations possible with morpholine-based compounds (Mondal et al., 2017).

Physical Properties Analysis

The physical properties of compounds similar to this compound can be deduced from their crystal structures and intermolecular interactions. Studies on related molecules like methyl 4-(fluorocarbonyl)benzoate reveal how molecular geometry influences physical properties such as melting points and solubility (Burns & Hagaman, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of morpholine derivatives are influenced by their structural features. For instance, the presence of morpholine and its interactions with other functional groups in the molecule can affect the compound's acidity, basicity, and susceptibility to undergo various chemical reactions. The synthesis and analysis of compounds like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate provide insights into such chemical behaviors (Kovalenko et al., 2019).

Mechanism of Action

The mechanism of action of this compound is unknown as it doesn’t appear to have been studied for biological activity .

Safety and Hazards

As with any chemical compound, handling methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

Future research could focus on the synthesis and characterization of this compound, followed by studies to determine its potential applications. This could include testing for biological activity or investigating its physical and chemical properties .

properties

IUPAC Name

methyl 4-(morpholine-4-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-17-12(16)10-2-4-11(5-3-10)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYDQTQAKCUZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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